Fenthion oxon sulfoxide

Catalog No.
S566705
CAS No.
6552-13-2
M.F
C10H15O5PS
M. Wt
278.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenthion oxon sulfoxide

CAS Number

6552-13-2

Product Name

Fenthion oxon sulfoxide

IUPAC Name

dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate

Molecular Formula

C10H15O5PS

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3

InChI Key

GTZCKTIZOGTWQO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C

Synonyms

Phosphoric Acid Dimethyl 3-Methyl-4-(methylsulfinyl)phenyl Ester; Phosphoric Acid Dimethyl 4-(Methylsulfinyl)-m-tolyl Ester; Fenoxon Sulfoxide; Fenthion Oxon Sulfoxide;

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C

The exact mass of the compound Fenthion oxon sulfoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fenthion oxon sulfoxide (CAS 6552-13-2) is a highly polar, oxidative metabolite of the organophosphate insecticide fenthion, characterized by both a phosphorothioate-to-phosphate (oxon) conversion and a thioether-to-sulfoxide oxidation [1]. In procurement, it is primarily sourced as an analytical reference standard for food safety, environmental monitoring, and toxicological assays. Regulatory frameworks mandate the quantification of total fenthion residues, which explicitly includes its oxygen analogues and sulfoxides [2].

Using the parent fenthion or non-oxidized metabolites as analytical or toxicological proxies fails due to extreme differences in polarity, thermal stability, and biological activity [1]. Fenthion oxon sulfoxide is significantly more polar than fenthion, leading to drastically different extraction recoveries and chromatographic retention times in standard QuEChERS workflows[2]. Furthermore, it undergoes specific deoxidation artifacts in standard GC-MS ion sources, necessitating LC-MS/MS or matrix-modified GC-MS workflows that cannot be calibrated using the parent compound [3]. Biologically, the oxon sulfoxide is the active acetylcholinesterase (AChE) inhibitor, whereas the parent fenthion and fenthion sulfoxide exhibit negligible direct AChE inhibition [1].

Differential Extraction Recovery Due to High Polarity

In standard QuEChERS extraction of agricultural matrices, fenthion oxon sulfoxide exhibits a recovery of approximately 70%, reflecting its high polarity, whereas the apolar parent fenthion achieves 101% recovery [1]. This 31% discrepancy demonstrates that fenthion cannot serve as an extraction surrogate for its oxon sulfoxide metabolite.

Evidence DimensionExtraction recovery in orange matrix
Target Compound Data~70% recovery
Comparator Or Baseline101% recovery (Fenthion)
Quantified Difference31% lower recovery due to higher polarity
ConditionsQuEChERS extraction, LC-MS/MS analysis

Procuring the exact oxon sulfoxide standard is mandatory to correct for significant extraction losses of polar metabolites in food safety testing.

Enzymatic Inhibition Potency and Activation

Fenthion oxon sulfoxide is the biologically active toxicophore. Studies on human recombinant AChE (hrAChE) demonstrate that the (R)-(+)-fenoxon sulfoxide enantiomer has an IC50 of 6.9 μM, whereas fenthion sulfoxide shows no anti-AChE properties, and the racemic oxon sulfoxide is 4- to 13-fold more potent than the parent fenthion [1].

Evidence DimensionhrAChE inhibition (IC50)
Target Compound Data6.9 μM (R-enantiomer)
Comparator Or BaselineNo anti-AChE activity (Fenthion sulfoxide); 4-13x weaker (Fenthion)
Quantified Difference>4-fold higher potency than parent; absolute activity vs inactive sulfoxide
Conditionsin vitro hrAChE and eeAChE assay

Toxicological assays evaluating organophosphate poisoning mechanisms must use the oxon sulfoxide, as the parent compounds are merely prodrugs with weak direct enzyme inhibition.

Ion Source Deoxidation and Analytical Stability

During Gas Chromatography-Mass Spectrometry (GC-MS), fenthion oxon sulfoxide undergoes a dominant deoxidation reaction in the ion source at low concentrations, causing the base peak to shift by 1 m/z (reverting to the sulfide/oxon mass spectrum) without a retention time shift[1]. The parent fenthion does not exhibit this sulfoxide-specific deoxidation, meaning the exact oxon sulfoxide standard is required to identify this analytical artifact.

Evidence DimensionMass spectrum base peak stability in GC-MS
Target Compound DataBase peak shifts by -1 m/z due to deoxidation
Comparator Or BaselineStable base peak (Fenthion)
Quantified Difference1 m/z shift exclusively for sulfoxide-containing metabolites
ConditionsGC-MS ion source at low concentrations

Analytical chemists must procure this specific standard to identify and troubleshoot concentration-dependent mass spectral shifts that would otherwise lead to false negatives.

LC-MS/MS Food Safety and Regulatory Compliance

Used as a critical calibration standard for quantifying 'total fenthion residues' in agricultural commodities, correcting for the significant matrix suppression and lower extraction recoveries inherent to this highly polar metabolite [1].

Neurotoxicity and AChE Inhibition Assays

Serves as the active inhibitor in in vitro toxicological models studying organophosphate poisoning, bypassing the need for in vivo cytochrome P450-mediated metabolic activation of fenthion [2].

Mass Spectrometry Method Development

Utilized to develop and validate soft-ionization techniques (like LC-QqQ-MS or LC-QTOF-MS) or modified GC-MS methods (e.g., using PEG300 protectants) that prevent the thermal and ion-source deoxidation artifacts characteristic of organophosphate sulfoxides [3].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6552-13-2

Wikipedia

Fenthion oxon sulfoxide

Dates

Last modified: 08-15-2023

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